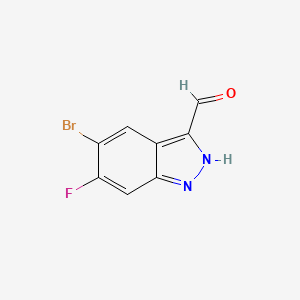
Tert-butyl3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a tert-butyl ester group and a thiazole ring containing a bromine atom
Preparation Methods
The synthesis of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable brominated precursor with thiourea under acidic conditions.
Pyrrolidine ring formation: The thiazole intermediate is then reacted with a pyrrolidine derivative in the presence of a base to form the desired pyrrolidine ring.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to yield tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to modify the functional groups on the thiazole or pyrrolidine rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological studies: It can serve as a probe or ligand in biochemical assays to study the interactions of proteins or other biomolecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
tert-Butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-(2-chloro-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
tert-Butyl 3-(2-methyl-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: Contains a methyl group instead of a halogen, which can influence its chemical properties and applications.
The uniqueness of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate lies in its specific substitution pattern, which can impart distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C12H17BrN2O2S |
|---|---|
Molecular Weight |
333.25 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
KIGZGNCSVNMTKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


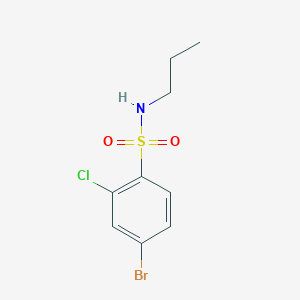
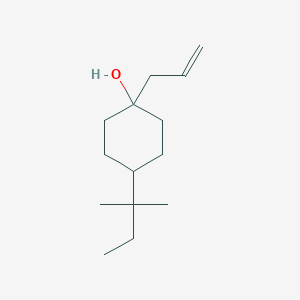
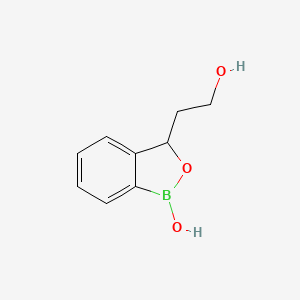
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
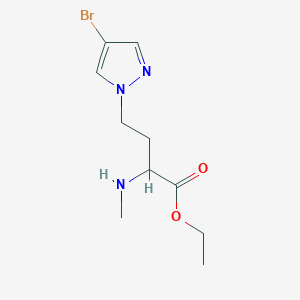
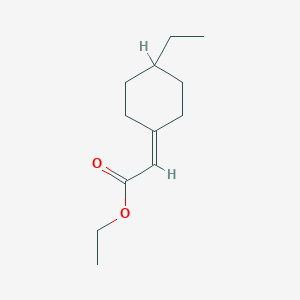
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)


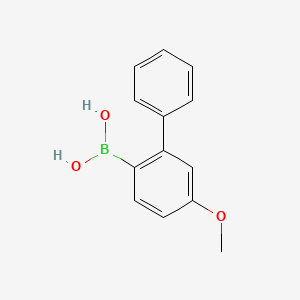
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

